N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide: is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, an isobutyl group, a thiophene ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl bromide and a suitable base.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a cyanoacetic ester and elemental sulfur.
Acetamide Formation: The final step involves the acylation of the quinoline derivative with thiophene-2-acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Alkylated acetamide derivatives
Scientific Research Applications
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide: can be compared with other quinoline derivatives and thiophene-containing compounds. Similar compounds include:
Quinoline Derivatives: Such as quinine, chloroquine, and quinacrine, which are known for their antimalarial and antimicrobial properties.
Thiophene-Containing Compounds: Such as thiophene-2-carboxylic acid and thiophene-2-acetic acid, which are used in organic synthesis and as intermediates in the production of pharmaceuticals.
The uniqueness of This compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13(2)12-21-17-7-6-15(10-14(17)5-8-19(21)23)20-18(22)11-16-4-3-9-24-16/h3-4,6-7,9-10,13H,5,8,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPPKCYEKVHMMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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